molecular formula C10H6ClF2NO3 B15055128 2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid

2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid

Cat. No.: B15055128
M. Wt: 261.61 g/mol
InChI Key: JZIVSZDATNNSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid is a synthetic organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid typically involves the reaction of 5-chloro-3,3-difluoro-2-oxoindoline with acetic acid under specific reaction conditions. The process may involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-(5-Chloro-3,3-difluoro-2-oxoindolin-1-yl)acetic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    5-Fluoroindole: Known for its antiviral properties.

    Indole-2-carboxylic acid:

Properties

Molecular Formula

C10H6ClF2NO3

Molecular Weight

261.61 g/mol

IUPAC Name

2-(5-chloro-3,3-difluoro-2-oxoindol-1-yl)acetic acid

InChI

InChI=1S/C10H6ClF2NO3/c11-5-1-2-7-6(3-5)10(12,13)9(17)14(7)4-8(15)16/h1-3H,4H2,(H,15,16)

InChI Key

JZIVSZDATNNSJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2CC(=O)O)(F)F

Origin of Product

United States

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